molecular formula C21H30ClN5OS B1457768 1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine CAS No. 1147423-09-3

1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine

Cat. No. B1457768
M. Wt: 436 g/mol
InChI Key: VEDWLSHFXVJAPA-UHFFFAOYSA-N
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Description

This compound, also known as 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine, has a CAS Number of 955979-15-4 . It has a molecular weight of 299.8 and its IUPAC name is 1-(2-chloro-4-morpholino-5H-5lambda3-thieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN4OS/c1-14-7-8-6-9-10(19-8)11(16-12(13)15-9)17-2-4-18-5-3-17/h6,14,19H,2-5,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in a refrigerator . The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, have been calculated .

Scientific Research Applications

Synthesis and Imaging Applications

The compound and its derivatives have been explored in the synthesis of potential PET (Positron Emission Tomography) agents for imaging, particularly in relation to Parkinson's disease. One study detailed the synthesis of [11C]HG-10-102-01, a tracer synthesized for imaging LRRK2 enzyme activity in Parkinson's disease patients. The synthesis involves a multi-step process with high radiochemical yield and purity, demonstrating its potential for detailed brain imaging applications (Wang et al., 2017).

Antimicrobial and Antitubercular Activity

Some derivatives of this compound have shown promising antimicrobial and antitubercular activities. A study synthesized a series of pyrimidine-azitidinone analogues and tested their antimicrobial activities against bacterial and fungal strains, and their in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the potential of these compounds in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Synthesis of Thienopyrimidinyl Morpholine Derivatives

The compound's derivatives, especially those involving thieno[3,2-d]pyrimidin-4-yl morpholine, are significant due to their inhibitory activity against tumor necrosis factor alpha and nitric oxide. This highlights their potential in the synthesis of anti-inflammatory drugs. A rapid and green synthetic method for these derivatives has been established, paving the way for their broader application in pharmaceuticals (Lei et al., 2017).

Heterocyclic Synthesis and Medicinal Chemistry

The compound is involved in the synthesis of various heterocyclic structures, which are fundamental in medicinal chemistry for developing new therapeutic agents. These synthesized compounds often show promising biological activities, like antibacterial, antifungal, and anticancer properties, underlining the compound's importance in drug discovery and design (Ho & Suen, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-cyclobutyl-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5OS/c1-25(15-3-2-4-15)16-5-7-26(8-6-16)14-17-13-18-19(29-17)20(24-21(22)23-18)27-9-11-28-12-10-27/h13,15-16H,2-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWLSHFXVJAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine
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1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine
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1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine

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